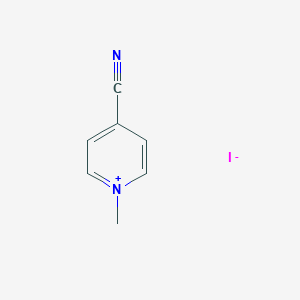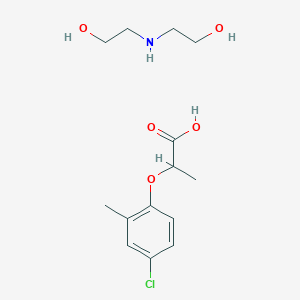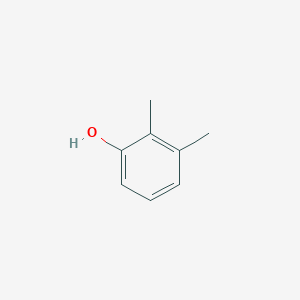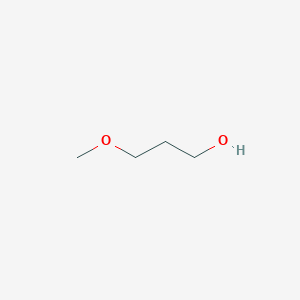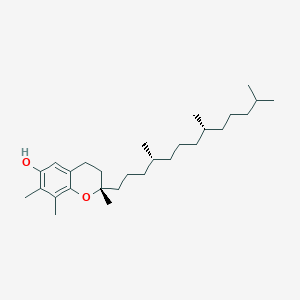
Tocopherols
Descripción general
Descripción
Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)
Mecanismo De Acción
Target of Action
Tocopherols, a group of soluble phenolic compounds, are primarily targeted towards reactive oxygen and nitrogen species . They exist in four different forms: α, β, δ, and γ, and are composed of a chromanol ring and a 16-carbon phytyl chain .
Mode of Action
This compound act as radical scavengers . They mainly function as antioxidants for lipid bilayers . By donating hydrogen atoms to radicals, they quench free radicals . This antioxidant activity is related to the formation of tocopherol quinone and its subsequent recycling or degradation .
Biochemical Pathways
The biosynthesis of this compound takes place mainly in the plastids of higher plants . It involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs, at least partially, at the level of key enzymes .
Pharmacokinetics
The pharmacokinetic profile of tocopherol indicates a longer time of excretion for this compound when compared to tocotrienols . The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain . Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol .
Result of Action
This compound act as free radical scavengers, protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) . This antioxidant activity helps reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders . Moreover, this compound show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an indicator of stress tolerance in plants .
Action Environment
This compound’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling . Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocopherol contents .
Análisis Bioquímico
Biochemical Properties
Tocopherols play a significant role in biochemical reactions. They are lipophilic antioxidants that protect the cell membranes by lipid repair and lipid replacement . The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Cellular Effects
This compound have a critical role as antioxidants and indicators of stress tolerance in plants . They show fluctuation in their quantity under abiotic stresses, suggesting their critical role as antioxidants . In some cases, this compound play a major role in cell signaling as well . They protect the cell membranes by reducing free radical attack .
Molecular Mechanism
This compound function by donating H atoms to radicals (X), acting as radical scavengers, delivering an H atom to quench free radicals . At 323 kJ/mol, the O-H bond in this compound is approximately 10% weaker than in most other phenols . This mechanism allows this compound to exert their effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . The antioxidant action of this compound is related to the formation of tocopherol quinone and its following recycling or degradation .
Dosage Effects in Animal Models
The bioavailability of this compound were inconsistent in different target populations, from healthy subjects to smokers and diseased patients . The study demonstrated that the low dose of tocotrienol mixture, in combined therapy with lovastatin, was an effective reducing cholesterol agent avoiding some adverse effects .
Metabolic Pathways
This compound are involved in various metabolic pathways. The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Transport and Distribution
This compound are transported and distributed within cells and tissues. The rapid disappearance of this compound in the plasma within 24 hours triggered much debate on the bioavailability of this compound on metabolic effects. This could be partly due to the low affinity of α-tocopherol transport protein (α-TTP) for this compound .
Subcellular Localization
The localization of α-tocopherol within the highly unsaturated phospholipid bilayer of cell membranes provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production, but a side effect is leakage of reactive oxygen species .
Propiedades
Número CAS |
1406-66-2 |
|---|---|
Fórmula molecular |
C28H48O2 |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
(2S)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28+/m1/s1 |
Clave InChI |
QUEDXNHFTDJVIY-XJGOYTCSSA-N |
Impurezas |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. |
SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
SMILES isomérico |
CC1=C(C=C2CC[C@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
SMILES canónico |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Punto de ebullición |
662 °F at 760 mmHg decomposes (NTP, 1992) |
Color/Form |
Pale yellow oil Transparent needles |
Densidad |
0.95 at 77 °F (NTP, 1992) - Less dense than water; will float |
melting_point |
36.5 to 38.3 °F (NTP, 1992) |
| 1406-66-2 7616-22-0 |
|
Descripción física |
Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992) |
Números CAS relacionados |
7718-59-4 |
Solubilidad |
Insoluble (NTP, 1992) |
Sinónimos |
Abortosan Antioxidans E-Hevert Aquasol E Auxina E Bio E Biopto-E Biosan Bioweyxin Dal E Dal-E Davitamon Dermorelle Detulin E Mulsin E Vicotrat E Vitamin E E-ferol E-Mulsin E-Vicotrat E-Vitamin-ratiopharm Ecoro Elex Verla Embial Ephynal Eplonat Equivit E EUNOVA Vitamin E Eusovit Evion Hydrovit E Lasar Malton E Micorvit E Mowivit Vitamin E Puncto E Richtavit E Sanavitan S Snow-E Muscle, Energy and Feritility Spondyvit Tocolion Tocopa Tocopharm Tocopherol Tocopherol Bayer Tocopherols Tocovital Togasan Vitamin E Unique E Uno Vit Uno-Vit UnoVit Vibolex Vit E hydrosol Vit. E Stada Vita E Vita Plus E Vita-E Vita-Plus E VitaE Vitagutt Vitamin E Vitamin E AL Vitamin E Dragees Vitamin E EVI MIRALE Vitamin E mp Vitamin E Natur Vitamin E Sanum Vitamin E Suspension Vitamin E, Mowivit Vitamin E, Togasan Vitamin E, Vitagutt Vitamin E-mp Vitamin Emp Vitamin-E Dragees Vitamin-E EVI-MIRALE Vitamine E GNR VitaminE EVIMIRALE VitaPlus E Vitazell |
Presión de vapor |
0.00000001 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


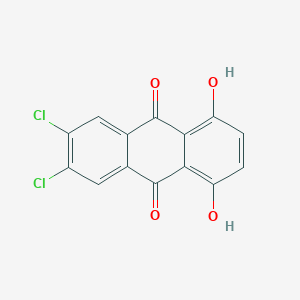
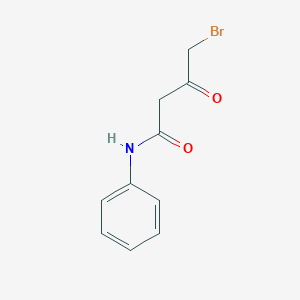
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
